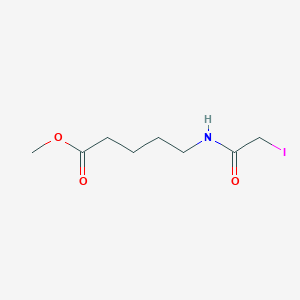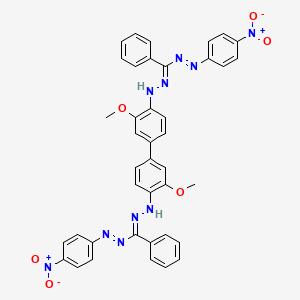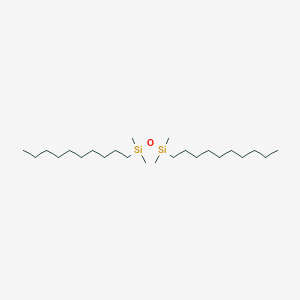
N-(Diphenylboranyl)-N-methyl-N'-pyridin-2-ylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Diphenylboranyl)-N-methyl-N’-pyridin-2-ylthiourea is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound consists of a boron atom bonded to two phenyl groups, a methyl group, and a pyridin-2-ylthiourea moiety. The presence of boron in its structure imparts unique properties that make it valuable for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diphenylboranyl)-N-methyl-N’-pyridin-2-ylthiourea typically involves the reaction of diphenylboronic acid with N-methyl-N’-pyridin-2-ylthiourea under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the boron compound. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to increase yield and reduce costs. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors. The purification process is also scaled up, often using automated systems to handle large volumes of reaction mixture.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Diphenylboranyl)-N-methyl-N’-pyridin-2-ylthiourea undergoes several types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced to form borohydride derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of catalysts such as palladium or platinum and are carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions include boronic acid derivatives, borohydride derivatives, and substituted phenyl compounds. These products have various applications in organic synthesis and materials science.
Applications De Recherche Scientifique
N-(Diphenylboranyl)-N-methyl-N’-pyridin-2-ylthiourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is studied for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to target specific cellular pathways.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(Diphenylboranyl)-N-methyl-N’-pyridin-2-ylthiourea involves its interaction with specific molecular targets and pathways. The boron atom in the compound can form stable complexes with diols and other Lewis bases, which allows it to interfere with cellular processes. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the cancer cells while sparing healthy tissue.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylboronic acid: Similar in structure but lacks the pyridin-2-ylthiourea moiety.
N-Methyl-N’-pyridin-2-ylthiourea: Similar but lacks the boron atom.
Phenylboronic acid: Contains a single phenyl group bonded to boron.
Uniqueness
N-(Diphenylboranyl)-N-methyl-N’-pyridin-2-ylthiourea is unique due to the combination of boron, phenyl groups, and the pyridin-2-ylthiourea moiety. This unique structure imparts specific chemical properties that make it valuable for targeted applications in research and industry.
Propriétés
Numéro CAS |
63711-84-2 |
|---|---|
Formule moléculaire |
C19H18BN3S |
Poids moléculaire |
331.2 g/mol |
Nom IUPAC |
1-diphenylboranyl-1-methyl-3-pyridin-2-ylthiourea |
InChI |
InChI=1S/C19H18BN3S/c1-23(19(24)22-18-14-8-9-15-21-18)20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15H,1H3,(H,21,22,24) |
Clé InChI |
MPAFJXCVZRGAIF-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1)(C2=CC=CC=C2)N(C)C(=S)NC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N',N'',N''',N'''',N'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methylene)]hexaaniline](/img/structure/B14487293.png)
![6-[(Diethylamino)oxy]-2,6-dimethyloct-7-EN-2-OL](/img/structure/B14487301.png)
![3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid](/img/structure/B14487302.png)
![[(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]benzene](/img/structure/B14487307.png)
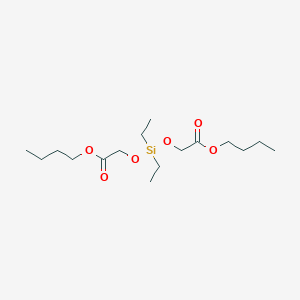
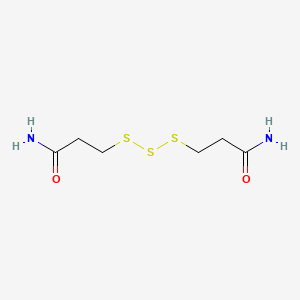
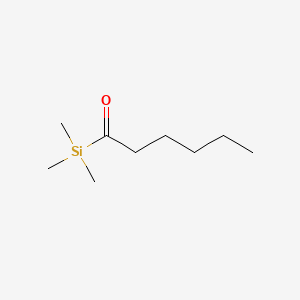

![(2R)-2-[[2-carboxy-2-[(2-phenylacetyl)amino]ethenyl]amino]-3-methyl-3-sulfanylbutanoic acid](/img/structure/B14487337.png)
![Cyclohexanone, 2,6-bis[5-(dimethylamino)-2,4-pentadienylidene]-](/img/structure/B14487338.png)
![[2-(3-Isocyanatopropyl)cyclohexane-1,1-diyl]dimethanamine](/img/structure/B14487354.png)
